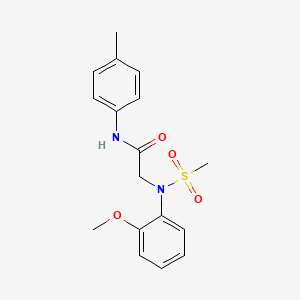

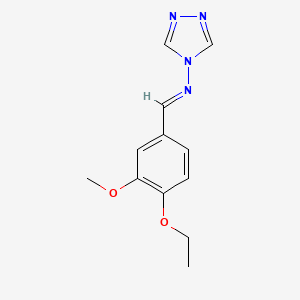

N-(2-chloro-6-fluorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N-(2-chloro-6-fluorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine hydrochloride involves complex chemical reactions. An example in the literature describes the synthesis of related benzylpiperazine derivatives to understand the metabolic pathways of cerebral vasodilators, confirming the structures of metabolites via synthesis of authentic compounds (Ohtaka et al., 1989). Such methodologies offer insights into the synthetic routes and the chemical versatility of piperazine derivatives.

Molecular Structure Analysis

The molecular structure of related compounds shows significant diversity, with studies focusing on the crystallographic analysis to understand their intermolecular interactions. For instance, the structural analysis of closely related piperazine derivatives reveals variations in their molecular conformations and how these affect their intermolecular interactions (Mahesha et al., 2019). Such studies are critical for understanding the structural basis of the compound's chemical behavior and properties.

Chemical Reactions and Properties

Chemical reactions involving N-(2-chloro-6-fluorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine hydrochloride and its derivatives encompass a wide range of transformations, including alkylation, acidulation, and reduction, which are pivotal for the synthesis of pharmaceutical intermediates (Quan, 2006). The exploration of these reactions provides insights into the compound's reactivity and potential for further derivatization.

Physical Properties Analysis

The physical properties of piperazine derivatives, including N-(2-chloro-6-fluorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine hydrochloride, are essential for their application in various fields. Spectroscopic methods such as FT-IR, FT-Raman, UV, and NMR play a crucial role in characterizing these compounds and understanding their physical characteristics (Subashini & Periandy, 2017). These studies offer valuable information on the compound's structure and physical state.

Chemical Properties Analysis

The chemical properties of N-(2-chloro-6-fluorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine hydrochloride and similar compounds are explored through their reactivity and interaction with various chemical agents. Research into the synthesis and receptor binding assays of related piperazine compounds provides insight into their potential biological activities and chemical properties (Fang-wei, 2013). Such studies are critical for understanding the compound's functional capabilities and potential applications in medicinal chemistry.

Scientific Research Applications

Structural and Polymorphic Studies

One notable application is in the field of structural and polymorphic studies, as seen in the research on lomeridine dihydrochloride polymorphs. Two polymorphs of this compound, which shares structural similarities with N-(2-chloro-6-fluorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine hydrochloride, were prepared and characterized using X-ray powder diffractometry, infrared spectroscopy, thermal analysis, and moisture absorption equilibrium. This study highlights the significance of understanding polymorphic forms for pharmaceutical applications, as different polymorphs can have varying stability, solubility, and bioavailability (Hiramatsu et al., 1996).

Synthesis and Crystal Structures

Another application involves the synthesis and crystal structure analysis of related compounds. For instance, the synthesis of highly biologically active 3-piperazine-bisbenzoxaborole and its fluorine analog was described, showcasing the utility of such compounds in developing new chemical entities with potential biological activities (Adamczyk-Woźniak et al., 2013).

Biological Activity and Drug Development

The compound's analogs have been investigated for various biological activities, leading to potential applications in drug development. For example, new antifungal triazole alcohols containing N-(halobenzyl)piperazine carbodithioate moiety were synthesized and showed potent activity against different Candida species, indicating the potential for developing new antifungal agents (Mahmoudi et al., 2019).

properties

IUPAC Name |

(Z)-1-(2-chloro-6-fluorophenyl)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanimine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClFN3.ClH/c1-15-5-7-16(8-6-15)14-23-9-11-24(12-10-23)22-13-17-18(20)3-2-4-19(17)21;/h2-8,13H,9-12,14H2,1H3;1H/b22-13-; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGUVMFREAXCILL-BWLGBDCWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=C(C=CC=C3Cl)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CN2CCN(CC2)/N=C\C3=C(C=CC=C3Cl)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22Cl2FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-fluorobenzohydrazide](/img/structure/B5593277.png)

![4-(3-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5593293.png)

![2-methyl-4-(4-methyl-1-piperazinyl)-6-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B5593328.png)

![2-(3-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)-1H-benzimidazole](/img/structure/B5593334.png)

![2,6-difluoro-N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5593339.png)

![N-cyclohexyl-2-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-N-methylacetamide](/img/structure/B5593348.png)

![4-{[4-(dimethylamino)benzylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5593376.png)